![molecular formula C18H23NO B3149167 N-[4-(benzyloxy)benzyl]-N-butylamine CAS No. 66741-82-0](/img/structure/B3149167.png)
N-[4-(benzyloxy)benzyl]-N-butylamine
Overview
Description
“N-[4-(benzyloxy)benzyl]-N-butylamine” is a compound that has been synthesized and evaluated for its ability to inhibit the M. tuberculosis H37Rv strain . It is part of a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions. In one study, a series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain . The reaction was carried out using acetone under reflux in the presence of potassium carbonate (K2CO3) providing the 4-(benzyloxy)benzonitriles .Molecular Structure Analysis
The molecular formula of “this compound” is C23H25NO . Its average mass is 331.451 Da and its monoisotopic mass is 331.193604 Da .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications
Synthesis and Characterization
- N-[4-(benzyloxy)benzyl]-N-butylamine and its derivatives are crucial in organic synthesis. For instance, N-Benzyl-tert-butylamine is a starting compound in the synthesis of drugs and catalytic systems for polymerization of olefins, blocking agents for biuret groups in polyisocyanate compositions, and adsorbents of carbon dioxide from gas systems (Bazanov et al., 2009). Additionally, derivatives like 4-n-Butylamino-5-ethyl-1,2-benzoquinone have been synthesized as model compounds for cofactors in enzymes like lysyl oxidase (Mure et al., 2003).
Catalysis and Chemical Reactions
- This compound derivatives are instrumental in various chemical reactions and catalysis processes. For example, the synthesis of N-benzyl-4-acetylproline through a tandem cationic aza-Cope rearrangement-Mannich reaction (Cooke et al., 2002) demonstrates the compound's role in producing functionalized proline derivatives.
Pharmaceutical Applications
- Certain derivatives of this compound act as precursors to pharmaceutically active compounds. For instance, N-Boc-(1S)-benzylhydroxy-3-chloropropylamine is a precursor for HIV protease inhibitors, showcasing the compound's significance in the pharmaceutical industry (Pollet et al., 2009).
Future Directions
The future directions of “N-[4-(benzyloxy)benzyl]-N-butylamine” research could involve further studies on its ability to inhibit the M. tuberculosis H37Rv strain . The obtained data show that the molecular hits can be optimized aiming at the development of drug candidates for tuberculosis treatment .
Mechanism of Action
Mode of Action
The presence of a benzyloxy group suggests that it may undergo reactions at the benzylic position . The compound may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium . The compound’s participation in this and other biochemical pathways can lead to various downstream effects, influencing cellular processes and physiological responses .
Pharmacokinetics
The compound’s benzyloxy group may influence its bioavailability and pharmacokinetic behavior
Result of Action
Its potential participation in the sm cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds, influencing the structure and function of various biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(benzyloxy)benzyl]-N-butylamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets
properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-3-13-19-14-16-9-11-18(12-10-16)20-15-17-7-5-4-6-8-17/h4-12,19H,2-3,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMPEGCJOQKNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263611 | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66741-82-0 | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66741-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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